An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dimethylthiazole-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dimethylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, lending its unique electronic and structural attributes to a multitude of therapeutic agents.[1][2] Within this privileged heterocyclic family, Methyl 2,4-dimethylthiazole-5-carboxylate emerges as a compound of significant interest. Its physicochemical properties are the very foundation upon which its pharmacokinetic and pharmacodynamic profiles are built, dictating its journey through biological systems and its interaction with target molecules.[3] This guide provides a comprehensive exploration of these critical attributes, offering a blend of experimental data from close structural analogs, robust theoretical predictions, and detailed analytical methodologies. Our objective is to equip researchers and drug development professionals with the in-depth knowledge necessary to unlock the full potential of this promising molecule.
Molecular Identity and Structural Elucidation
Methyl 2,4-dimethylthiazole-5-carboxylate is a heteroaromatic compound featuring a thiazole ring substituted with two methyl groups at positions 2 and 4, and a methyl carboxylate group at position 5.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Canonical SMILES | COC(=O)C1=C(SC(=N1)C)C |
| InChI Key | FQMMZBOBFKEJGK-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of Methyl 2,4-dimethylthiazole-5-carboxylate can be achieved through the esterification of its corresponding carboxylic acid, 2,4-dimethylthiazole-5-carboxylic acid.[4] A common and efficient method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Fischer-Speier esterification workflow for the synthesis of the title compound.
This straightforward reaction allows for the efficient production of the methyl ester from its readily available carboxylic acid precursor. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties: A Comparative Analysis
Direct experimental data for Methyl 2,4-dimethylthiazole-5-carboxylate is not extensively available in the public domain. Therefore, a robust understanding of its properties can be derived from a comparative analysis of its closest structural analogs: 2,4-dimethylthiazole-5-carboxylic acid and Ethyl 2,4-dimethylthiazole-5-carboxylate.
Table 2: Physicochemical Properties of Methyl 2,4-dimethylthiazole-5-carboxylate and its Analogs
| Property | Methyl 2,4-dimethylthiazole-5-carboxylate (Predicted/Inferred) | 2,4-Dimethylthiazole-5-carboxylic Acid (Experimental) | Ethyl 2,4-dimethylthiazole-5-carboxylate (Experimental/Computed) |
| Molecular Weight ( g/mol ) | 171.22 | 157.19[5] | 185.25[6] |
| Melting Point (°C) | ~40-60 | 235 (dec.)[5] | Solid (Off-white to light brown) |
| Boiling Point (°C) | ~250-270 | 306.2 | Not available |
| logP (o/w) | ~1.8 - 2.2 | <1.5 | 2.3 (Computed)[6] |
| pKa | Not applicable (non-ionizable) | ~3-4 | Not applicable (non-ionizable) |
| Aqueous Solubility | Low | Moderately Soluble | Low |
Melting and Boiling Points
The carboxylic acid analog exhibits a high melting point with decomposition, a characteristic feature due to strong intermolecular hydrogen bonding and the potential for zwitterion formation in the crystalline state.[4] The esterification to the methyl and ethyl esters eliminates this hydrogen bonding capability, leading to a significant decrease in melting point. The methyl ester is predicted to be a low-melting solid or a liquid at room temperature. Its boiling point is expected to be lower than that of the carboxylic acid due to the absence of strong intermolecular forces.
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid is the most polar of the three compounds, with a lower logP value. Esterification with methanol to form the methyl ester increases lipophilicity by masking the polar carboxylic acid group. The ethyl ester is even more lipophilic due to the larger alkyl chain. The predicted logP of the methyl ester places it in a favorable range for oral bioavailability.[7]
Acidity (pKa)
The pKa of the carboxylic acid is estimated to be in the acidic range, typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring. The methyl and ethyl esters are non-ionizable under physiological conditions, which has significant implications for their solubility and membrane permeability.
Experimental Determination of Physicochemical Properties
To ensure the scientific integrity of any drug development program, the theoretical predictions of physicochemical properties must be validated through rigorous experimental determination. The following section outlines the standard protocols for key parameters.
Determination of Melting Point
The melting point of a solid crystalline substance is a fundamental physical property that provides information about its purity.
Protocol: Capillary Melting Point Determination [8][9]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a digital melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) around the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for capillary melting point determination.
Determination of Lipophilicity (logP)
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.[10]
Protocol: Shake-Flask Method for logP Determination
-
Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The phases are then separated.
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases.
-
Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Alternatively, HPLC-based methods offer a high-throughput and less material-intensive approach to estimate logP values.[11][12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The methyl protons at the C2 and C4 positions of the thiazole ring will appear as singlets, likely in the range of δ 2.5-2.8 ppm. The methyl protons of the ester group will also be a singlet, typically found further downfield in the region of δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the ester will be the most downfield signal, expected around δ 160-165 ppm. The carbons of the thiazole ring will resonate in the aromatic region, and the three methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the range of 1720-1740 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the methyl groups and aromatic C-H and C=N stretching vibrations of the thiazole ring.[16]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z = 171. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Importance in Drug Discovery and Development
The physicochemical properties of Methyl 2,4-dimethylthiazole-5-carboxylate are not merely academic data points; they are critical determinants of its potential as a drug candidate.[17][18]
-
Solubility and Lipophilicity Balance: A delicate balance between aqueous solubility and lipophilicity is crucial for oral absorption. The predicted logP of the methyl ester suggests good membrane permeability, while its ester functionality may limit aqueous solubility. Formulation strategies may be required to enhance its dissolution.
-
Metabolic Stability: The ester group may be susceptible to hydrolysis by esterases in the body, which could be a metabolic liability or a deliberate design feature for a prodrug approach.
-
Target Engagement: The electronic distribution and steric bulk of the molecule, governed by its functional groups, will dictate its ability to bind to a biological target. The thiazole ring itself is known to participate in various non-covalent interactions within protein binding pockets.[19]
Caption: The central role of physicochemical properties in drug development.
Conclusion
Methyl 2,4-dimethylthiazole-5-carboxylate is a molecule of considerable interest, poised at the intersection of a privileged heterocyclic scaffold and desirable physicochemical attributes for drug discovery. While a comprehensive experimental characterization is still forthcoming, a robust understanding of its properties can be gleaned from a careful analysis of its structural analogs and through the application of established predictive and analytical methodologies. This guide has sought to provide a detailed and scientifically grounded overview to aid researchers in their efforts to harness the therapeutic potential of this and related thiazole derivatives.
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